2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a sulfanyl linkage, and a pyrazinyl-pyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl sulfanyl intermediate.
Preparation of the Pyrazinyl-Pyridinyl Intermediate: This involves the coupling of 3-pyridinylboronic acid with 2-chloropyrazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Final Coupling Reaction: The final step involves the coupling of the fluorophenyl sulfanyl intermediate with the pyrazinyl-pyridinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide lies in its fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIWMIVFZWHDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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